

# An In-depth Technical Guide to the Structure of 2-Methylbutyrylglycine

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Compound of Interest		
Compound Name:	2-Methylbutyrylglycine	
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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of **2-Methylbutyrylglycine**. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic research. The document details the molecular architecture, spectroscopic data, and the metabolic pathway associated with this compound.

#### Introduction

**2-Methylbutyrylglycine** is a non-proteinogenic amino acid derivative classified as an N-acylglycine.[1] Structurally, it is the product of a chemical linkage between glycine and 2-methylbutyric acid.[1] This molecule serves as a crucial biomarker in clinical chemistry, as its elevated presence in urine is the primary indicator for the inborn error of metabolism known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[2][3] SBCADD is an autosomal recessive disorder that affects the degradation pathway of the essential amino acid L-isoleucine.[2] Understanding the structure and properties of **2-Methylbutyrylglycine** is therefore essential for the diagnosis and study of this metabolic disorder.

### **Chemical Structure and Identification**

The molecular structure of **2-Methylbutyrylglycine** consists of a glycine backbone where the amino group is acylated by a 2-methylbutanoyl group, forming an amide bond.[4] Its systematic IUPAC name is 2-(2-methylbutanamido)acetic acid.[4]

Below is a 2D diagram of the chemical structure of **2-Methylbutyrylglycine**.



#### 2D structure of **2-Methylbutyrylglycine**.

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value	Reference
IUPAC Name	2-(2-methylbutanamido)acetic acid	[4]
Synonyms	N-(2-methylbutanoyl)glycine, 2-MBG, N-sec-Valerylglycine	[4]
CAS Number	52320-67-9	[4]
Molecular Formula	C7H13NO3	[4]
Average Molecular Weight	159.18 g/mol	[4]
Monoisotopic Molecular Weight	159.089543287 Da	[2]
SMILES	CCC(C)C(=O)NCC(O)=O	[2]
InChI	InChI=1S/C7H13NO3/c1-3- 5(2)7(11)8-4-6(9)10/h5H,3- 4H2,1-2H3,(H,8,11)(H,9,10)	[4]
InChIKey	HOACIBQKYRHBOW- UHFFFAOYSA-N	[1]
Physical Description	Solid	[4]

## **Spectroscopic and Analytical Data**

The characterization of **2-Methylbutyrylglycine** relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: <sup>1</sup>H NMR Spectral Data

This table summarizes the proton NMR chemical shifts for **2-Methylbutyrylglycine**.



Chemical Shift (ppm)	Intensity	Description (Assignment)
0.92 - 0.95	91.60	Triplet, CH₃ (terminal methyl)
1.18 - 1.19	198.85	Doublet, CH₃ (on chiral center)
1.44 - 1.75	78.93	Multiplet, CH <sub>2</sub> (ethyl group)
2.20 - 2.29	42.99	Multiplet, CH (chiral center)
4.10 - 4.11	117.14	Doublet, CH2 (glycine)
Data acquired on a 500 MHz instrument in CDCI <sub>3</sub> . Source:		
PubChem.[4]		

Table 3: <sup>1</sup>H-<sup>13</sup>C HSQC NMR Spectral Data

This table presents correlated proton and carbon chemical shifts.

<sup>1</sup> H Shift (ppm)	<sup>13</sup> C Shift (ppm)
3.88	41.61
2.28	43.53
1.63	28.26
1.42	28.26
1.11	17.81
0.92	12.16
Data acquired on a 600 MHz instrument in	
CD₃OD. Source: Human Metabolome Database	
(HMDB).[4]	

Table 4: Mass Spectrometry (MS-MS) Fragmentation Data

This table lists the top fragment ions observed in tandem mass spectrometry.



Ionization Mode	m/z	Relative Intensity (%)
Positive	57.06967	100.00
41.03835	10.90	
76.03935	4.70	_
Negative	74.02477	100.00
158.07771	7.20	
116.78985	5.70	_
Source: Human Metabolome Database (HMDB).[4]		_

## **Experimental Methodologies**

While detailed, step-by-step protocols for the synthesis and analysis of **2- Methylbutyrylglycine** are proprietary or not publicly available, this section outlines the general principles of the key experiments used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Methodology: A sample of 2-Methylbutyrylglycine is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD), to avoid solvent interference in the spectrum.[4] The solution is placed in a high-field NMR spectrometer (e.g., 500 or 600 MHz). [4] For ¹H NMR, a pulse sequence is applied to excite the protons, and the resulting free induction decay (FID) is Fourier transformed to produce the spectrum, revealing chemical shifts, splitting patterns, and integration values that correspond to the different proton environments. For 2D experiments like HSQC, a more complex pulse sequence is used to correlate proton signals with the carbon atoms to which they are directly attached, providing unambiguous assignments.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS):



- Objective: To confirm the molecular weight and determine the fragmentation pattern of the molecule for structural verification.
- Methodology: The compound is first separated from a mixture using liquid chromatography.
   The eluent is then introduced into a mass spectrometer. The molecule is ionized, commonly using electrospray ionization (ESI), in either positive or negative mode.[4] The mass analyzer (e.g., Quadrupole Time-of-Flight) measures the mass-to-charge ratio (m/z) of the parent ion. For MS-MS analysis, the parent ion is selected, fragmented via collision-induced dissociation, and the m/z of the resulting fragments are analyzed to provide structural information.[4]

#### Chemical Synthesis:

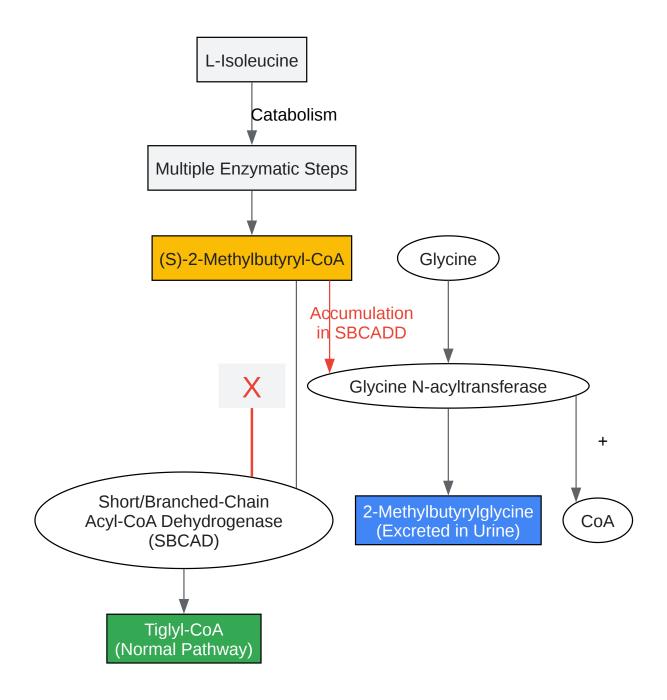
- Objective: To produce 2-Methylbutyrylglycine for use as an analytical standard or in biological assays.
- Methodology: The synthesis would typically involve an amidation reaction. Glycine (or an
  ester derivative like glycine ethyl ester) would be reacted with 2-methylbutyryl chloride or
  another activated form of 2-methylbutyric acid. The reaction is usually carried out in an inert
  solvent in the presence of a base to neutralize the HCl byproduct. Following the reaction,
  purification would be performed using techniques such as crystallization or column
  chromatography.

### **Biological Context and Metabolic Pathway**

**2-Methylbutyrylglycine** is an endogenous human metabolite derived from the catabolism of Lisoleucine.[2] Under normal physiological conditions, it is present in only trace amounts. Its clinical significance arises in SBCADD, where a deficiency in the (S)-2-methylbutyryl-CoA dehydrogenase enzyme disrupts the isoleucine degradation pathway. This enzymatic block leads to the accumulation of the substrate, (S)-2-methylbutyryl-CoA.[2] The mitochondrial enzyme glycine N-acyltransferase then detoxifies this excess acyl-CoA by conjugating it with glycine, forming **2-Methylbutyrylglycine**, which is subsequently excreted in the urine.[2]

The following diagram illustrates the formation of **2-Methylbutyrylglycine** in the context of SBCADD.





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Metabolic formation of **2-Methylbutyrylglycine**.

### Conclusion

**2-Methylbutyrylglycine** is a structurally defined N-acylglycine with significant importance in the diagnosis of SBCADD, an inborn error of L-isoleucine metabolism. Its characterization is



well-established through standard spectroscopic techniques such as NMR and mass spectrometry. The molecule's structure, a conjugate of 2-methylbutyric acid and glycine, is a direct consequence of a metabolic block, making it a reliable biomarker for this genetic disorder. This guide provides the foundational structural and analytical information necessary for researchers and clinicians working in the fields of metabolic disease and drug development.

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